N-(Pentan-2-YL)cyclopropanamine
Description
N-(Pentan-2-YL)cyclopropanamine is a secondary amine featuring a cyclopropane ring substituted with a pentan-2-yl group. Its molecular formula is C₈H₁₇N (cyclopropane: C₃H₅, pentan-2-yl: C₅H₁₁, amine: NH), with a molecular weight of 127.23 g/mol.
While direct synthesis data for this compound is absent in the provided evidence, analogous cyclopropanamine derivatives (e.g., aromatic-substituted variants) are synthesized via palladium-catalyzed coupling or hydrogenation over platinum catalysts . For this compound, plausible routes include:
- Reductive amination of cyclopropanamine with pentan-2-one.
- Nucleophilic substitution between cyclopropanamine and a pentan-2-yl halide.
Potential applications include pharmacological intermediates, given the use of similar amines in mitochondrial ATP inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-pentan-2-ylcyclopropanamine |
InChI |
InChI=1S/C8H17N/c1-3-4-7(2)9-8-5-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
REMPMHLNCTVJCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(Pentan-2-YL)cyclopropanamine with structurally related cyclopropanamine derivatives:
Key Observations:
Stability: Aromatic nitro groups (e.g., in ) may decompose under heat to release toxic gases (e.g., NOₓ), whereas alkyl-substituted variants like the target compound are likely more stable. Synthetic Complexity: Aromatic derivatives often require specialized catalysts (e.g., Pd, Pt) , while alkyl-substituted amines may be synthesized via simpler routes.
Biological Relevance: Compounds like N-(5-(Diethylamino)pentan-2-yl)pyridin-2-amine () are used in mitochondrial inhibitors, suggesting that alkyl-cyclopropanamines could serve as bioactive scaffolds.
Physicochemical Properties
- Solubility: The pentan-2-yl group’s hydrophobicity may reduce water solubility compared to polar derivatives (e.g., nitrophenyl or cyano-substituted amines in ).
- Boiling Point : Estimated to be lower than aromatic analogs due to weaker intermolecular forces (e.g., absence of π-π stacking).
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